Welcome to the BenchChem Online Store!
molecular formula C13H17N3O2 B8418177 4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester

4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester

Cat. No. B8418177
M. Wt: 247.29 g/mol
InChI Key: VHEMPBCTPUAECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05977131

Procedure details

To a solution of 165 mg (0.595 mM) of 4-Nitro-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester in 15 mL of acetic add was added 450 mg (0.595 mM) of ammonium acetate and approximately 100 mg of Raney nickel. The mixture was hydrogenated at 50 psi for 12 hours. The mixture was filtered and the solvent evaporated. The residue was treated with an equal volume of ethyl acetate and saturated sodium bicarbonate. The ethyl acetate layer was dried and evaporated to yield 85 mg of product which was used in the next synthetic step without further purification. TLC: (10:1 CHCl3 : CH3OH) Rf=0.1 Mass Spectrum: m/e=248 (P+1).
Name
4-Nitro-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH2:4][CH2:5][CH:6]([N+:17]([O-])=O)[CH2:7][C:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1.C([O-])(=O)C.[NH4+]>CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[Ni]>[CH3:1][O:2][C:3](=[O:20])[CH2:4][CH2:5][CH:6]([NH2:17])[CH2:7][C:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
4-Nitro-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester
Quantity
165 mg
Type
reactant
Smiles
COC(CCC(CC1=CNC2=NC=CC=C21)[N+](=O)[O-])=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with an equal volume of ethyl acetate and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CCC(CC1=CNC2=NC=CC=C21)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.